2-(3,4-Dichlorobenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
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Overview
Description
2-(3,4-Dichlorobenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a complex organic compound characterized by the presence of dichlorobenzene, sulfonyl, trifluoromethyl, and thiadiazole groups
Preparation Methods
The synthesis of 2-(3,4-Dichlorobenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of 3,4-Dichlorobenzenesulfonyl chloride: This is achieved by reacting 3,4-dichlorobenzenesulfonic acid with thionyl chloride.
Cyclization Reaction: The 3,4-dichlorobenzenesulfonyl chloride is then reacted with a suitable thiadiazole precursor under specific conditions to form the desired compound.
Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(3,4-Dichlorobenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,4-Dichlorobenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorobenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(3,4-Dichlorobenzene-1-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole can be compared with other similar compounds, such as:
2-(3,4-Dichlorobenzene-1-sulfonyl)-1,3,4-thiadiazole: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.
2-(3,4-Dichlorobenzene-1-sulfonyl)-5-methyl-1,3,4-thiadiazole: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts specific properties such as increased lipophilicity and metabolic stability.
Properties
CAS No. |
62617-11-2 |
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Molecular Formula |
C9H3Cl2F3N2O2S2 |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)sulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H3Cl2F3N2O2S2/c10-5-2-1-4(3-6(5)11)20(17,18)8-16-15-7(19-8)9(12,13)14/h1-3H |
InChI Key |
FNDXNXBGABPFHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=NN=C(S2)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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